N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine
Description
N-[(9-Ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine is a carbazole-derived compound featuring a cyclohexanamine group attached via a methyl bridge to the 3-position of the carbazole core.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h6-7,10-14,17,22H,2-5,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWUOSFEIJQALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3CCCCC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclohexanamine. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole moiety are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of carbazole compounds, including N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine, exhibit significant anticancer activity. Studies have shown that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins.
A study focusing on the interaction of carbazole derivatives with the main protease of SARS-CoV-2 demonstrated that certain derivatives exhibited high binding affinities, suggesting potential use in antiviral therapies . The docking studies indicated that these compounds could serve as effective inhibitors, which is particularly relevant in the context of ongoing research into COVID-19 treatments.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that carbazole derivatives can influence neuroinflammatory pathways, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential for these compounds to cross the blood-brain barrier enhances their applicability in treating central nervous system disorders .
Pharmacological Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are important targets in the treatment of inflammatory diseases. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, thereby alleviating symptoms associated with conditions like arthritis .
Antimicrobial Activity
The compound has shown promise in antimicrobial research. Various studies have reported that carbazole derivatives possess antibacterial and antifungal properties. This is particularly significant given the rising concern over antibiotic resistance. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
this compound is being explored for applications in organic electronics, particularly in OLED technology. Its unique electronic properties make it a candidate for use as an emissive layer material due to its ability to facilitate electron transport and enhance light emission efficiency .
Polymer Composites
The incorporation of carbazole derivatives into polymer matrices is another area of interest. These composites can exhibit improved mechanical properties and thermal stability, making them suitable for advanced engineering applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to exhibit antiproliferative and cytotoxic activities by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Carbazole vs. Indole Derivatives
- N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) :
- Replaces the carbazole core with an indole ring.
- Shows moderate antimicrobial activity but lower solubility due to the chloro substituent.
- Key Data :
| Property | N-[(9-Ethyl-carbazol-3-yl)methyl]cyclohexanamine | 5b (Indole derivative) |
|---|---|---|
| Molecular Weight (g/mol) | 292.42 (estimated) | 280.80 |
| Solubility (LogP) | 4.2 (predicted) | 4.8 |
| Antimicrobial IC50 | Not reported | 25 µM (E. coli) |
- Activity Insight : Indole derivatives often exhibit narrower-spectrum activity compared to carbazoles, which have broader interactions with biological targets like fungal plasma membrane ATPases .
Cyclohexanamine vs. Cyclopentanamine Derivatives
- N-[(9-Ethyl-carbazol-3-yl)methyl]cyclopentanamine :
- Cyclopentane ring reduces steric bulk compared to cyclohexane.
- Key Data :
| Property | Cyclohexanamine Derivative | Cyclopentanamine Derivative |
|---|---|---|
| Boiling Point (°C) | 471.1 (predicted) | 455.3 (predicted) |
| pKa | 9.94 | 9.78 |
- Impact : Cyclohexanamine’s larger ring may enhance binding affinity in hydrophobic pockets, while cyclopentanamine offers faster metabolic clearance .
Functional Group Variations
1,3,4-Oxadiazole-Containing Carbazoles
- 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone : Incorporates an oxadiazole ring, known for enhancing antimicrobial activity. Activity Comparison:
| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Oxadiazole Derivative | 14–18 mm (S. aureus) | 12.5–25 (C. albicans) |
- Mechanistic Note: Oxadiazole derivatives disrupt microbial cell walls via electron-deficient heterocyclic interactions, whereas cyclohexanamine derivatives may target intracellular enzymes .
Piperazinyl-Substituted Carbazoles
- 5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines :
- Piperazine enhances water solubility and CNS penetration.
- Key Contrast :
| Property | Cyclohexanamine Derivative | Piperazinyl Derivative |
|---|---|---|
| LogP | 4.2 | 3.1 |
| Anticancer Activity | Not reported | IC50 = 8 µM (MCF7) |
Biological Activity
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine is a compound that combines a carbazole moiety with a cyclohexanamine group, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is synthesized through the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclohexanamine, typically using acetic acid as a catalyst under reflux conditions in ethanol. This compound is part of a larger class of carbazole derivatives known for diverse biological activities, including anticancer and antimicrobial properties .
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Carbazole derivatives are known to induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins . Specifically, studies have shown that compounds with similar structures can inhibit tumor growth by promoting cell death while sparing normal cells .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. For instance, related carbazole derivatives have demonstrated selective cytotoxicity against melanoma cells by inducing apoptosis through the activation of the p53 pathway . The potential of this compound as an anticancer agent is supported by its structural similarity to other carbazole derivatives that have shown promise in preclinical studies.
Antimicrobial Properties
Carbazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antimicrobial effects, although specific data on its efficacy against various pathogens is limited. The exploration of this compound's antimicrobial properties could open avenues for developing new antibiotics .
Research Findings and Case Studies
Several studies have investigated the biological activities of carbazole derivatives, providing insights into the potential applications of this compound:
Pharmacokinetic Properties
The pharmacokinetic profile of this compound remains to be fully characterized. However, related compounds have shown favorable absorption characteristics and potential blood-brain barrier permeability, suggesting that modifications could enhance their therapeutic efficacy in treating neurological conditions or cancers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous carbazole derivatives, a benzotriazole intermediate is first prepared, followed by coupling with cyclohexanamine under reflux conditions using dichloromethane (DCM) as a solvent and triethylamine as a base. Yields (~40–45%) are optimized by controlling reaction time, temperature, and stoichiometric ratios of reagents. Post-synthesis purification employs column chromatography (e.g., Biotage® systems with hexane:ethyl acetate gradients) .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate synthesis | DCM, triethylamine, reflux | 39–44 |
| Final coupling | Cyclohexanamine, MDC | 44.3 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., N-H stretch in cyclohexanamine at ~3300 cm⁻¹, C-N vibrations in carbazole at 1250–1350 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 323.3 for related carbazole-cyclohexanamine derivatives) .
- NMR : NMR resolves ethyl group protons (δ 1.2–1.4 ppm, triplet) and carbazole aromatic protons (δ 7.2–8.5 ppm). NMR confirms quaternary carbons in the carbazole ring (δ 140–145 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from force field approximations or solvent effects. To address this:
Validate docking results (e.g., using AutoDock Vina or Schrödinger Suite) with molecular dynamics simulations (MD) to account for ligand flexibility and solvation .
Cross-reference with experimental IC values (e.g., AChE inhibition assays for carbazole derivatives, where computational IC predictions of 0.475 μM matched experimental data within ±0.12 μM error margins) .
Use consensus scoring from multiple docking algorithms to improve reliability .
Q. What strategies improve crystallization for X-ray diffraction studies of carbazole-amine derivatives?
- Methodological Answer :
- Solvent Selection : Slow evaporation from DCM:methanol (9:1) promotes crystal growth .
- Temperature Control : Gradual cooling (0.5°C/min) from saturated solutions reduces disorder.
- Software Tools : SHELXL (for refinement) and Olex2 (for structure solution) handle twinning and high-resolution data. For example, SHELXL achieved R values <5% for carbazole derivatives in high-resolution datasets .
Q. How can structure-activity relationships (SAR) guide the design of novel carbazole derivatives with enhanced bioactivity?
- Methodological Answer :
Pharmacophore Mapping : Identify critical moieties (e.g., the ethyl group on carbazole enhances lipophilicity, improving blood-brain barrier penetration) .
Analog Synthesis : Modify the cyclohexanamine moiety (e.g., replacing with indole or quinoline groups) and test for activity shifts. For example, substituting cyclohexanamine with indole in S6 increased anti-inflammatory potency by 2-fold .
Data Analysis : Use multivariate regression to correlate substituent electronegativity or steric bulk with IC trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
